molecular formula C25H20ClFN4O2 B2975918 1-(4-(4-chlorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide CAS No. 1251709-57-5

1-(4-(4-chlorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2975918
CAS No.: 1251709-57-5
M. Wt: 462.91
InChI Key: CVHVXBHAOUORBT-UHFFFAOYSA-N
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Description

This compound features a central imidazole core substituted at the 1-position with a benzyl group bearing a 4-chlorobenzamido moiety. The 4-position of the imidazole is functionalized with a carboxamide group linked to a 4-fluorobenzyl substituent.

Properties

IUPAC Name

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN4O2/c26-20-7-5-19(6-8-20)24(32)30-22-11-3-18(4-12-22)14-31-15-23(29-16-31)25(33)28-13-17-1-9-21(27)10-2-17/h1-12,15-16H,13-14H2,(H,28,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHVXBHAOUORBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4-chlorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide is an organic molecule with a complex structure that includes an imidazole ring, which is significant in medicinal chemistry. This compound is notable for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The unique combination of functional groups within its structure enhances its specificity and efficacy against various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C25H20ClFN4O2 , and it features the following key structural components:

  • Imidazole Ring : Known for its role in various biological processes and often found in pharmaceutical agents due to its ability to interact with biological targets effectively.
  • Chlorobenzamide Moiety : Contributes to the compound's potential biological activity.
  • Fluorobenzyl Group : Enhances the interaction with biological targets.

Structural Formula

1 4 4 chlorobenzamido benzyl N 4 fluorobenzyl 1H imidazole 4 carboxamide\text{1 4 4 chlorobenzamido benzyl N 4 fluorobenzyl 1H imidazole 4 carboxamide}

Anti-inflammatory Properties

Research indicates that compounds similar to This compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation pathways. Inhibition of these enzymes can lead to reduced inflammation, making this compound a candidate for anti-inflammatory drug development.

Anticancer Activity

Molecular docking studies have suggested that this compound can effectively bind to COX enzymes, demonstrating comparable binding affinities to established inhibitors like celecoxib. Additionally, interaction studies with various cancer cell lines have indicated potential cytotoxic effects, warranting further exploration into its mechanism of action.

Case Studies

  • In Vitro Studies : In laboratory settings, the compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
  • Molecular Docking Analysis : Computational studies revealed that the compound exhibits strong binding interactions with key targets involved in cancer signaling pathways.

Table of Similar Compounds

Compound NameStructural FeaturesBiological Activity
1H-Imidazole-4-carboxamideBasic imidazole structureAntimicrobial activity
N-benzyl-2-methylimidazoleMethyl substitution on imidazoleAnticancer properties
2-(4-fluorophenyl)imidazo[1,2-a]pyridineFluorophenyl groupKinase inhibition

This table highlights the diversity within the imidazole family and their potential applications in drug development. The unique combination of functional groups in This compound sets it apart from these analogs by potentially enhancing its specificity and efficacy against targeted biological pathways.

The proposed mechanism of action for This compound involves:

  • Inhibition of COX Enzymes : By blocking these enzymes, the compound can reduce the production of pro-inflammatory mediators.
  • Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways leading to cancer cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Substituted Benzamido Groups

Variations in the benzamido substituent significantly influence molecular weight, lipophilicity, and electronic properties:

Compound Name Molecular Formula Molecular Weight Benzamido Substituent Carboxamide Substituent Key Differences vs. Target Compound
Target Compound C₂₅H₂₁ClFN₄O₂* ~460 (estimated) 4-Chlorobenzamido 4-Fluorobenzyl Reference compound
1-(4-(4-Fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide C₂₄H₂₀FN₄O₂ ~432 (estimated) 4-Fluorobenzamido Phenyl Reduced halogenation; lower molecular weight
1-(4-(4-Methylbenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide C₂₅H₂₂N₄O₂ 410.5 4-Methylbenzamido Phenyl Non-halogenated substituent; increased hydrophobicity
  • The methyl group in increases lipophilicity, which may improve membrane permeability but reduce solubility .
Analogs with Modified Carboxamide Substituents

The carboxamide’s aryl group affects binding interactions and steric hindrance:

Compound Name Molecular Formula Molecular Weight Carboxamide Substituent
1-(4-(4-Chlorobenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide C₂₅H₂₁ClN₄O₂ 444.9 o-Tolyl (methyl-substituted phenyl)
1-(4-(3-Fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide C₂₄H₁₈F₂N₄O₂ 432.4 3-Fluorophenyl
  • The 3-fluorophenyl substituent () may alter dipole interactions due to meta-substitution .
Analogs with Different Heterocyclic Cores

Compounds with benzimidazole or triazole cores exhibit distinct electronic profiles:

Compound Name Core Structure Molecular Weight
N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide Benzimidazole Not provided
5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Triazole Not provided
  • These changes could modulate target selectivity or pharmacokinetics .

Tables

Table 1: Structural Comparison of Key Analogs

Evidence ID Compound Variation Molecular Weight Impact on Properties
4-Fluorobenzamido, phenyl ~432 Enhanced metabolic stability
o-Tolyl carboxamide 444.9 Increased steric hindrance
4-Methylbenzamido, phenyl 410.5 Higher lipophilicity

Table 2: Heterocyclic Core Modifications

Evidence ID Core Structure Potential Pharmacological Impact
Benzimidazole Improved aromatic interactions
Triazole Additional hydrogen-bonding capability

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-(4-chlorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide, and how are intermediates purified?

  • Methodology : A typical synthesis involves multi-step reactions, such as condensation of 4-chlorobenzamido intermediates with fluorobenzylamine derivatives under anhydrous conditions. For example, coupling steps may use reagents like DBU in acetonitrile ( ). Purification often employs silica gel column chromatography with gradient elution (e.g., CHCl₃/MeOH) to isolate intermediates and final products .
  • Key Steps :

  • Use of LiAlH₄ for reductions ( ).
  • Monitoring reaction progress via TLC with 1:9 MeOH:CHCl₃ ().

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodology :

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.4–8.3 ppm for benzamido groups; ).
  • ESI-MS : Validate molecular weight (e.g., [M+H]+ calcd. 404.1445; observed 404.1497; ).
  • FT-IR : Identify functional groups like amides (C=O stretch ~1650 cm⁻¹; ).

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodology :

  • Enzyme Inhibition Assays : Test affinity for kinases or proteases using fluorogenic substrates.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Reference protocols from similar benzimidazole derivatives ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products during imidazole ring formation?

  • Methodology :

  • Temperature Control : Heating at 120°C for prolonged periods (72 h) under anhydrous conditions minimizes side reactions ().
  • Catalyst Screening : Test alternatives to Raney Ni (e.g., Pd/C) for hydrogenation steps to improve selectivity ( ).
  • Solvent Effects : Compare polar aprotic solvents (DMF, CH₃CN) to enhance reaction efficiency ().

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs replacing 4-chlorobenzamido with 4-bromo or 4-methyl groups. Evaluate changes in IC₅₀ values using dose-response curves.
  • Computational Modeling : Perform docking studies to assess binding affinity shifts in target proteins (e.g., kinases; ).

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Data Triangulation : Cross-validate using MD simulations to account for protein flexibility.
  • Experimental Replicates : Repeat assays under varied conditions (pH, temperature) to identify confounding factors. Reference discrepancies in fluorobenzyl derivatives ( ).

Q. What strategies improve metabolic stability in analogs of this compound?

  • Methodology :

  • Trifluoromethyl Incorporation : Introduce CF₃ groups to enhance lipophilicity and reduce oxidative metabolism ( ).
  • Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages, followed by in vitro hydrolysis studies ( ).

Data Analysis and Interpretation

Q. How to characterize thermal degradation pathways of this compound?

  • Methodology :

  • TGA/DTA : Measure weight loss at 240–257°C to identify decomposition steps ().
  • GC-MS : Analyze volatile by-products formed during degradation (e.g., chlorobenzene fragments).

Q. What advanced techniques validate the compound’s purity when HPLC is insufficient?

  • Methodology :

  • HRMS : Detect trace impurities with mass accuracy <2 ppm.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures ().

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